(2R,3S)-2-aminobutane-1,3-diol

Xeno Nucleic Acids Thermal Melting Duplex Stability

(2R,3S)-2-Aminobutane-1,3-diol (CAS 108102-50-7), also known as L-allo-threoninol, is a chiral 1,3-amino alcohol bearing two contiguous stereogenic centers in the allo configuration. This compound serves as the foundational building block for acyclic allo-threoninol nucleic acids (allo-aTNAs), a class of synthetic xeno nucleic acids (XNAs) whose supramolecular properties are diastereomerically distinct from those of conventional acyclic threoninol nucleic acids (aTNAs).

Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
CAS No. 108102-50-7
Cat. No. B111100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-aminobutane-1,3-diol
CAS108102-50-7
Synonymsthreoninol
Molecular FormulaC4H11NO2
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESCC(C(CO)N)O
InChIInChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
InChIKeyMUVQIIBPDFTEKM-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2-Aminobutane-1,3-diol (L-allo-Threoninol) for XNA Research & Chiral Synthesis Procurement


(2R,3S)-2-Aminobutane-1,3-diol (CAS 108102-50-7), also known as L-allo-threoninol, is a chiral 1,3-amino alcohol bearing two contiguous stereogenic centers in the allo configuration [1]. This compound serves as the foundational building block for acyclic allo-threoninol nucleic acids (allo-aTNAs), a class of synthetic xeno nucleic acids (XNAs) whose supramolecular properties are diastereomerically distinct from those of conventional acyclic threoninol nucleic acids (aTNAs) [2]. Its specific (2R,3S) stereochemistry dictates the spatial orientation of the methyl and hydroxymethyl substituents, which in turn governs helical preference, inter-strand affinity, and cross-hybridization capacity when incorporated into oligonucleotide backbones [3].

Why Generic 2-Aminobutane-1,3-diol Cannot Replace the Allo-Threoninol Stereoisomer in XNA and Chiral Applications


2-Aminobutane-1,3-diol exists as four discrete stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—each of which imposes a distinct three-dimensional trajectory on oligomeric backbones [1]. In the context of XNA design, the allo configuration (2R,3S) positions the β-methyl group on the same face as the hydroxymethyl substituent, a geometry that weakens inter-strand helical bias and reduces homo-duplex thermal stability relative to the threo isomers [2]. Consequently, oligonucleotides constructed from L-threoninol (2R,3R) or D-threoninol (2S,3S) exhibit orthogonal hybridization properties that cannot be replicated by the allo scaffold, making stereochemical identity a non-negotiable procurement specification for experiments requiring allo-aTNA-specific weak helicity, reversed chiral discrimination, or differential cross-pairing affinities [3].

Quantitative Differentiation of (2R,3S)-2-Aminobutane-1,3-diol (L-allo-Threoninol): Comparator-Based Evidence for Procurement Decisions


Allo-aTNA Homo-Duplex Thermal Stability Is Markedly Lower Than That of aTNA Homo-Duplexes and Native DNA

Oligonucleotides synthesized from (2R,3S)-2-aminobutane-1,3-diol (yielding L-allo-aTNA) form antiparallel homo-duplexes whose thermal stability is lower than that of native DNA duplexes of analogous sequence, whereas homo-duplexes of aTNA (derived from the threo isomers) exhibit thermal stability far exceeding that of DNA [1]. In a head-to-head comparison within the same study, aTNA homoduplex melting temperatures ranked highest among all tested acyclic XNAs (aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA), while allo-aTNA homo-duplexes were explicitly reported to have lower thermal stability than DNA [2]. The energetic penalty arises from the allo methyl group orientation, which energy-minimized models indicate is unfavorable for duplex formation, in contrast to the stabilizing hydrophobic and van der Waals contributions of the methyl group in the L-aTNA scaffold [1].

Xeno Nucleic Acids Thermal Melting Duplex Stability allo-aTNA

Allo-aTNA Displays Weak Helicity and Poor Chiral Discrimination, Orthogonal to the Strong Helical Orthogonality of aTNA

Circular dichroism (CD) spectroscopy directly reveals that L-allo-aTNA and D-allo-aTNA exhibit only weak right-handed and left-handed helicities, respectively, whereas L-aTNA and D-aTNA show strong helical signals with pronounced orthogonality [1]. Functionally, L-allo-aTNA displays the highest binding affinity for L-aTNA and the lowest for D-aTNA, with serinol nucleic acid (SNA) intermediate; D-allo-aTNA shows the reverse affinity order, indicating that allo-aTNAs possess inverted chiral discrimination relative to aTNAs, which exhibit strict homochiral preference [1]. The weak helicity of allo-aTNAs is attributed to the methyl group configuration that disrupts the regular helical winding observed in aTNA duplexes [1].

Circular Dichroism Helical Chirality Chiral Discrimination XNA Orthogonality

The (2R,3S) Isomer Is Optically Active, Distinguishing It from Erroneously Assigned Meso Descriptions and Enabling Enantiopure Procurement

Despite containing two chiral centers, (2R,3S)-2-aminobutane-1,3-diol is not a meso compound; it lacks an internal plane of symmetry and is therefore optically active [1]. The D-allo enantiomer (2S,3R) exhibits a specific rotation of [α]D²⁵ = –15 ± 2° (c = 4, H₂O) . By inference, the L-allo isomer (2R,3S) must display a positive specific rotation of comparable magnitude, providing a quantitative quality-control metric for verifying enantiopurity upon receipt. In gas-chromatographic chiral separation, D-allo-threoninol elutes before L-allo-threoninol on Chirasil-L-Val, a retention order that is anomalous relative to the standard L-before-D elution rule, underscoring the unique chromatographic behavior of the allo configuration [2].

Optical Rotation Stereochemical Purity Chiral Resolution Quality Control

The Allo-Threoninol Scaffold Confers a Unique Methyl Group Geometry That Disfavors Duplex Formation with RNA and Self-Pairing

Energy-minimized structural models of L-allo-aTNA/RNA and L-allo-aTNA/L-allo-aTNA duplexes reveal that the methyl group on the allo-aTNA strand is sterically and electronically unfavorable for duplex formation [1]. This contrasts sharply with L-aTNA, where the methyl group stabilizes the duplex through hydrophobic effects and van der Waals interactions [1]. The resulting differential is functionally significant: L-aTNA forms a more stable duplex with complementary DNA and RNA than does either D-aTNA or serinol nucleic acid (SNA), whereas allo-aTNA cross-pairing is intrinsically weakened by the methyl group orientation [2].

Molecular Modeling Duplex Destabilization Methyl Group Effect RNA Cross-Pairing

L- and D-Allo-Threoninol Enable Highly Diastereoselective Carbonyl Coupling (>20:1 dr) for Deoxy-Amino Sugar Synthesis

In a de novo synthetic route to 2,4-diamino-2,4,6-trideoxyhexoses (DATDH), both D- and L-allo-threoninol serve as chiral inputs for a key carbonyl coupling with phthalimido-allene mediated by chiral iridium-H8-BINAP catalyst [1]. This transformation installs two new chiral centers in a single step with outstanding diastereoselectivity (>20:1 dr), enabling access to bacterial and rare deoxy-amino sugars in 6–7 steps with 22–33% overall yield [1]. The allo stereochemistry of the threoninol starting material is essential for achieving the observed diastereoselectivity; the corresponding threo isomers would direct the reaction toward a different stereochemical outcome.

Diastereoselective Synthesis Iridium Catalysis Deoxy-Amino Sugars Carbonyl Coupling

High-Value Application Scenarios for (2R,3S)-2-Aminobutane-1,3-diol (L-allo-Threoninol) Based on Quantitative Differentiation Evidence


Construction of Allo-aTNA Oligonucleotides for Weak-Helicity XNA Architectures and Bio-Orthogonal Strand-Displacement Circuits

Researchers designing XNA-based logic gates, strand-displacement amplifiers, or chiral sensing arrays can exploit the weak helicity and inverted chiral discrimination of allo-aTNA (derived from (2R,3S)-2-aminobutane-1,3-diol) to create signaling modules that are orthogonal to conventional aTNA systems. The quantitative demonstration that L-allo-aTNA exhibits weak right-handed CD signals and preferentially binds L-aTNA over D-aTNA (with SNA intermediate) [1] enables the construction of multi-input nucleic acid circuits where allo-aTNA and aTNA strands operate without cross-interference. The lower homo-duplex thermal stability relative to DNA [2] further facilitates toehold-mediated strand exchange at moderate temperatures, a critical requirement for dynamic DNA nanotechnology.

Stereospecific Synthesis of Bacterial 2,4-Diamino-2,4,6-trideoxyhexoses (DATDH) via Iridium-Catalyzed Allo-Threoninol Coupling

The >20:1 diastereoselectivity achieved in the iridium-H8-BINAP-catalyzed carbonyl coupling of allo-threoninol with phthalimido-allene [3] makes this building block indispensable for synthetic carbohydrate chemists targeting DATDH sugars. These rare deoxy-amino sugars are found in bacterial lipopolysaccharides and glycopeptide antibiotics; accessing them in stereochemically pure form requires the allo-configured amino alcohol as the chirality-defining input. Procurement of (2R,3S)-2-aminobutane-1,3-diol with certified enantiopurity is therefore a prerequisite for any laboratory implementing this synthetic route.

XNA Scaffold Tuning for Attenuated RNA Cross-Pairing in Conditional Hybridization Probes

Energy-minimized structural models demonstrate that the methyl group on the L-allo-aTNA strand disfavors duplex formation with RNA, in direct contrast to the stabilizing methyl contribution in L-aTNA [2]. This property can be harnessed to design hybridization probes that bind RNA targets only under permissive conditions (e.g., in the presence of a facilitator strand or at reduced temperature), enabling conditional sensing or triggered release applications. The availability of enantiopure (2R,3S)-2-aminobutane-1,3-diol ensures that the destabilizing methyl geometry is uniformly installed along the XNA backbone.

Enantiopure Chiral Auxiliary and Building Block for Peptide and Peptidomimetic Synthesis

The optical activity of (2R,3S)-2-aminobutane-1,3-diol ([α]D expected approx. +15° in H₂O, enantiomeric to D-allo-threoninol at –15° ) provides a quantitative quality-control parameter for verifying stereochemical integrity upon receipt. In solid-phase peptide synthesis and peptidomimetic construction, the allo-threoninol scaffold introduces backbone modifications that alter conformational flexibility and hydrogen-bonding patterns in a stereochemically defined manner. The anomalous chromatographic elution behavior on Chirasil-L-Val (D-allo-threoninol elutes before L-allo-threoninol [4]) further enables precise analytical confirmation of enantiomeric excess in incoming batches.

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